molecular formula C11H15N3O4 B1401070 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1316225-01-0

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1401070
CAS No.: 1316225-01-0
M. Wt: 253.25 g/mol
InChI Key: DDCSPCGDBGYDSF-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the carboxylic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring and carboxylic acid group but lacks the pyrrolidine ring.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring and a piperidine ring, used in similar applications.

Uniqueness: 1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of its pyrrolidine and pyrazole rings, which confer specific chemical properties and potential biological activities not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)pyrrolidin-3-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-18-7-10(15)13-3-2-9(6-13)14-5-8(4-12-14)11(16)17/h4-5,9H,2-3,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSPCGDBGYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
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1-(1-(2-Methoxyacetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

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